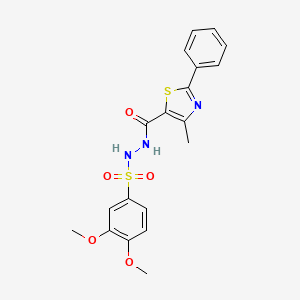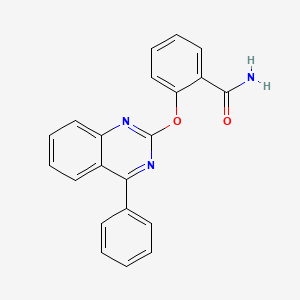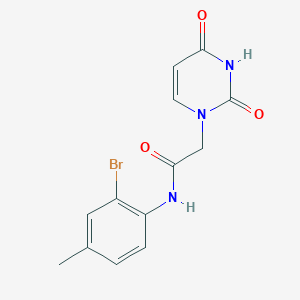
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, also known as DMPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPTC is a thiazole derivative that has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is not fully understood, but it has been reported to act through various pathways. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. It has also been reported to inhibit the aggregation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have various biochemical and physiological effects. In cancer cells, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In models of Parkinson's and Alzheimer's disease, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to protect neurons from oxidative stress and prevent the aggregation of amyloid-beta protein. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and yield. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown promising results in various scientific research fields, making it a potential candidate for further investigation. However, there are also limitations to the use of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide in lab experiments. The mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide on normal cells and tissues need to be further investigated to determine its safety and potential side effects.
Direcciones Futuras
There are several future directions for the investigation of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. One potential direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular targets of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide and its mechanism of action. Finally, the safety and potential side effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide need to be further investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been synthesized through various methods, including the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl isocyanate in the presence of triethylamine. Both methods have been reported to yield N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide with high purity and yield.
Aplicaciones Científicas De Investigación
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12-17(28-19(20-12)13-7-5-4-6-8-13)18(23)21-22-29(24,25)14-9-10-15(26-2)16(11-14)27-3/h4-11,22H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCIRTNOTVZFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)
![3,4,5-triethoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680497.png)
![5-cyclohexyl-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7680505.png)

![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2,3-dimethylphenyl)-2-[[2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetyl]amino]acetamide](/img/structure/B7680575.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)
